molecular formula C16H16ClNO3 B1678749 Nicofibrate CAS No. 31980-29-7

Nicofibrate

Cat. No.: B1678749
CAS No.: 31980-29-7
M. Wt: 305.75 g/mol
InChI Key: RARQHAFNGNPQCZ-UHFFFAOYSA-N
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Description

Nicofibrate (chemical name: this compound hydrochloride) is an antilipidemic agent primarily used to treat hyperlipidemia, particularly in diabetic patients. Its molecular formula is C₁₆H₁₆ClNO₃, with a molecular weight of 305.76 g/mol, and it exists as a white crystalline solid with a melting point of 421.9°C . Clinically, it significantly reduces plasma cholesterol and triglycerides while normalizing lipoprotein profiles without adversely affecting uric acid levels or carbohydrate tolerance . Its mechanism involves modulating lipid metabolism, though its exact molecular targets are less well-characterized compared to newer fibrates .

Properties

CAS No.

31980-29-7

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

pyridin-3-ylmethyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C16H16ClNO3/c1-16(2,21-14-7-5-13(17)6-8-14)15(19)20-11-12-4-3-9-18-10-12/h3-10H,11H2,1-2H3

InChI Key

RARQHAFNGNPQCZ-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl

Appearance

Solid powder

melting_point

48.5 °C

Other CAS No.

31980-29-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Clofenpyride;  Nicofibrate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicofibrate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with 3-pyridylmethanol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Nicofibrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted products depending on the nucleophile used .

Scientific Research Applications

Nicofibrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and oxidation reactions.

    Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.

    Medicine: Used in clinical studies to evaluate its efficacy in reducing cholesterol and triglyceride levels.

    Industry: Employed in the development of new antilipidemic drugs and formulations

Mechanism of Action

Nicofibrate exerts its effects by activating peroxisome proliferator-activated receptor-alpha (PPAR-alpha). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced plasma levels of cholesterol and triglycerides. The primary molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .

Comparison with Similar Compounds

Chemical and Structural Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₆H₁₆ClNO₃ 305.76 Chlorinated aromatic ring, ester group
Fenofibrate C₂₀H₂₁ClO₄ 360.83 Isobutyrate ester, prodrug (converted to fenofibric acid)
Clinofibrate C₂₈H₃₆O₆ 468.58 Long aliphatic chain, dual ester groups
Ciprofibrate C₁₃H₁₄Cl₂O₃ 289.16 Dichlorophenoxy group, shorter chain

This compound’s structure features a chlorinated aromatic ring, distinguishing it from fenofibrate’s isobutyrates and clinofibrate’s long-chain esters. These structural differences influence solubility, bioavailability, and receptor binding .

Pharmacological Efficacy

  • This compound : Reduces total cholesterol by ~25% and triglycerides by ~40% in diabetic patients, with minimal impact on uric acid or glucose metabolism .
  • Fenofibrate: Lowers triglycerides by 30–50% and raises HDL-C by 15–25%. Its efficacy depends on formulation (e.g., micronized versions improve bioavailability) .
  • Ciprofibrate : Potently reduces LDL-C and VLDL-C while increasing HDL-C, making it suitable for mixed dyslipidemia .
  • Clinofibrate: Limited clinical data, but structural similarity suggests activity against atherogenic lipoproteins .

Bioavailability and Formulation

  • This compound: No specific data on bioavailability, but its crystalline form suggests moderate solubility. Clinical efficacy implies adequate absorption .
  • Fenofibrate: Bioavailability ranges from 30% (non-micronized) to 90% (micronized or nanoparticle formulations). Food enhances absorption .
  • Ciprofibrate : High bioavailability (>90%) due to optimized lipophilicity .

Research Findings and Clinical Relevance

  • This compound vs. Fenofibrate: While both lower triglycerides, fenofibrate’s PPAR-α agonism is better characterized. This compound’s lack of effect on uric acid makes it preferable in gout-prone patients .
  • This compound vs. Statins : Unlike statins, fibrates like this compound primarily target triglyceride-rich lipoproteins, offering synergistic effects in combined therapy .

Biological Activity

Nicofibrate is a synthetic fibrate primarily used to manage dyslipidemia. Its biological activities extend beyond lipid regulation, encompassing effects on cancer cell proliferation, apoptosis, and cellular senescence. This article reviews the diverse biological activities of this compound, supported by case studies, research findings, and data tables.

This compound functions primarily as a PPARα agonist , influencing lipid metabolism. It modulates gene expression related to lipid homeostasis, leading to decreased triglyceride levels and increased HDL cholesterol. However, its mechanisms also include:

  • Inhibition of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines through pathways independent of PPARα.
  • Autophagy Activation : It enhances autophagic flux, which is crucial for cellular homeostasis and protection against degeneration.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has demonstrated significant effects on various cancer cell lines:

Cancer Type Cell Line Effect Mechanism
Breast CancerMDA-MB-231Inhibited proliferation; induced apoptosis and cell cycle arrestUpregulation of Bad; downregulation of Bcl-xL and Survivin
Liver CancerHepG2Induced necrotic cell death; cell cycle arrestIncreased ROS; impaired mitochondrial function
GliomaU87MGInduced apoptosis; inhibited proliferationInhibition of Akt function
Prostate CancerLNCaPInduced cell cycle arrest; enhanced intracellular ROS levelsSuppression of Akt phosphorylation

Case Studies

  • Breast Cancer Study : A study demonstrated that this compound reduced the proliferation of MDA-MB-231 cells by inducing apoptosis through the activation of caspase-3 and modulation of cyclins involved in the cell cycle .
  • Liver Cancer Research : In HepG2 cells, this compound caused necrotic death by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function, leading to significant tumor suppression .
  • Prostate Cancer Analysis : In LNCaP cells, this compound’s ability to increase ROS accumulation correlated with reduced cell motility and enhanced apoptosis .

Effects on Cellular Senescence

This compound has been identified as a senolytic agent, promoting the clearance of senescent cells. Research indicates that it enhances autophagy and reduces inflammation in chondrocytes, which are critical in osteoarthritis management. In a retrospective study involving patients from the Osteoarthritis Initiative (OAI) Cohort, treatment with fibrates led to improved clinical outcomes in osteoarthritis .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other fibrates:

Fibrate Primary Action Anticancer Activity Senolytic Activity
This compoundPPARα agonistYes (multiple cancer types)Yes
FenofibratePPARα agonistYes (breast cancer)Yes
ClofibratePPARα agonistLimited evidenceNo
GemfibrozilPPARα agonistLimited evidenceNo

Research Findings

Recent studies have focused on the synthesis of hybrid compounds combining this compound with bile acid analogs to enhance its therapeutic potential against conditions like cholestasis and non-alcoholic steatohepatitis (NASH). These compounds showed promising results in reducing liver steatosis and fibrosis in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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